molecular formula C8H7FN2S B6431966 7-fluoro-6-methyl-1,3-benzothiazol-2-amine CAS No. 1379318-05-4

7-fluoro-6-methyl-1,3-benzothiazol-2-amine

Cat. No.: B6431966
CAS No.: 1379318-05-4
M. Wt: 182.22 g/mol
InChI Key: PIBVVFCDYSGIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-methyl-1,3-benzothiazol-2-amine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 6th position on the benzothiazole ring, along with an amine group at the 2nd position

Preparation Methods

The synthesis of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-aminobenzothiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product with high efficiency .

Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques like recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

7-Fluoro-6-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

7-Fluoro-6-methyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 7-fluoro-6-methyl-1,3-benzothiazol-2-amine include:

    6-Methyl-1,3-benzothiazol-2-amine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    7-Fluoro-1,3-benzothiazol-2-amine: Lacks the methyl group, which affects its overall stability and interaction with biological targets.

    6-Fluoro-1,3-benzothiazol-2-amine:

The presence of both the fluorine and methyl groups in this compound makes it unique, providing a balance of stability and reactivity that is advantageous in various research and industrial applications.

Properties

IUPAC Name

7-fluoro-6-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-4-2-3-5-7(6(4)9)12-8(10)11-5/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBVVFCDYSGIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.